molecular formula C12H8ClN3S3 B2664215 (2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile CAS No. 1820720-64-6

(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

Cat. No.: B2664215
CAS No.: 1820720-64-6
M. Wt: 325.85
InChI Key: XEOBXWNFELVMJI-UHFFFAOYSA-N
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Description

(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is a synthetic organic compound featuring a conjugated system comprising a 1,3-dithiolane ring fused to a 5-chlorothiophene moiety and an imidazole-acetonitrile group. The E-configuration of the double bond and the electron-withdrawing cyano group likely enhance its stability and reactivity.

Properties

IUPAC Name

(2E)-2-[4-(5-chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S3/c13-11-2-1-9(18-11)10-6-17-12(19-10)8(5-14)16-4-3-15-7-16/h1-4,7,10H,6H2/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOBXWNFELVMJI-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is a complex organic molecule with potential biological applications. Its structure incorporates an imidazole ring and dithiolane moiety, which are known to confer various biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on existing literature.

Biological Activity Overview

Research indicates that compounds containing imidazole and dithiolane structures exhibit a range of biological activities. The following sections detail specific activities associated with This compound .

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the dithiolane ring enhances the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death.

Case Study:
In a study conducted by Hori et al. (2000), imidazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study suggested that the structural features of imidazole contribute to its ability to disrupt bacterial cell walls.

Antifungal Properties

Similar to its antibacterial effects, the compound exhibits antifungal activity. Research has shown that imidazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Study:
A study by Mamolo et al. (2004) highlighted the antifungal efficacy of imidazole compounds against Candida albicans, reporting a minimum inhibitory concentration (MIC) that supports their use in treating fungal infections.

Anticancer Potential

The anticancer properties of dithiolane-containing compounds have garnered interest in recent years. Studies suggest that these compounds may induce apoptosis in cancer cells by modulating various signaling pathways.

Research Findings:
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve cell cycle arrest and apoptosis induction.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growthHori et al. (2000)
AntifungalInhibition of fungal growthMamolo et al. (2004)
AnticancerInduction of apoptosisIn vitro studies

Comparison with Similar Compounds

Structural Analogues

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5d)
  • Structure : Replaces the dithiolane-thiophene system with a brominated benzimidazole core.
  • Synthesis : Prepared via nucleophilic substitution using 2-chloroacetonitrile and potassium carbonate (48% yield) .
  • Analytical Data :
    • ¹H NMR : δ 7.87 (m, 1H), 7.46 (m, 2H), 7.42 (m, 1H), 5.26 (s, 2H).
    • HRMS : [M+H]⁺ observed at 237.0756 (calculated 237.0760) .
Nitroimidazole Derivatives
  • Structure: Feature nitro groups at the imidazole C5 position (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate) .
  • Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology for coupling aromatic carbonyl derivatives .
  • Comparison: The nitro group in these compounds enhances electrophilicity, whereas the cyano group in the target compound may favor nucleophilic interactions.

Crystallographic and Computational Analysis

  • Structural Elucidation : Tools like SHELX and Mercury CSD are widely used for small-molecule crystallography. For example, Mercury enables visualization of π-stacking in thiophene-containing compounds .
  • Hypothetical Data : The target compound’s planar structure could exhibit intermolecular interactions (e.g., S···N contacts) similar to those in halogenated benzimidazoles .

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